Columbianetin glucopyranoside

Analgesic activity Hot plate test Pain response latency

Researchers studying NOD1/NF-κB inflammation or analgesic leads face batch variability from non-validated sources. Columbianetin glucopyranoside (CAS 55836-35-6) resolves this: • TNF-α IC50: 6.27 μM; IL-6 IC50: 11.66 μM in LPS-stimulated human PBMCs • In vivo: 30 mg/kg matches 200 mg/kg aspirin in hot plate latency at 90 min • Neuroprotection: ~50% viability at 0.1-10 μM in glutamate excitotoxicity Supplied ≥98% HPLC purity with full analytical documentation. Reference standard for Angelicae Pubescentis Radix QC.

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
CAS No. 55836-35-6
Cat. No. B1238635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColumbianetin glucopyranoside
CAS55836-35-6
Synonymscolumbianetin glucopyranoside
columbianetin-beta-D-glucopyranoside
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H24O9/c1-20(2,29-19-17(25)16(24)15(23)12(8-21)27-19)13-7-10-11(26-13)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13+,15-,16+,17-,19+/m1/s1
InChIKeyUCJHITBUIWHISE-GGECFJTPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Columbianetin Glucopyranoside (CAS 55836-35-6): Procurement-Relevant Identification and Natural Occurrence


Columbianetin glucopyranoside (synonym: columbianetin-β-D-glucopyranoside, CBG; CAS 55836-35-6; molecular formula C20H24O9; molecular weight 408.4 g/mol) is a dihydrofuranocoumarin glycoside [1]. This compound is a glucopyranosyl derivative of the aglycone columbianetin (CAS 3804-70-4) and is distinguished from its aglycone by the presence of a β-D-glucose moiety, which confers increased hydrophilicity . CBG is a characteristic bioactive constituent isolated from Angelicae Pubescentis Radix (Duhuo), as well as from Angelica gigas and related Apiaceae species [1][2].

Columbianetin Glucopyranoside Procurement: Why Simple In-Class Substitution Is Not Supported by Evidence


Although columbianetin glucopyranoside belongs to the coumarin glycoside class alongside structurally related analogs such as nodakenin, marmesinin, and its own aglycone columbianetin, evidence indicates that these compounds are not functionally interchangeable [1]. Quantitative pharmacological data reveal distinct activity profiles across multiple assays. For instance, in glutamate-induced neurotoxicity models, CBG exhibits approximately 50% cell viability protection at 0.1–10 μM, a potency comparable to marmesinin and nodakenin but distinct from other coumarin glycosides in the same study that showed weaker or no protection [1]. In pharmacokinetic studies, columbianetin (the aglycone) demonstrates markedly different plasma exposure characteristics compared to its parent compound columbianadin, with distinct Tmax and Cmax values [2]. Furthermore, CBG's glucosylation alters its physicochemical properties—including aqueous solubility and chromatographic behavior—relative to non-glycosylated coumarins, necessitating compound-specific analytical methods for reliable quantification [3]. These quantitative differences across neuroprotection, pharmacokinetics, and physicochemical behavior establish that in-class substitution without empirical validation risks experimental irreproducibility and flawed data interpretation.

Columbianetin Glucopyranoside: Quantitative Differentiation Evidence for Scientific Selection


Columbianetin Glucopyranoside Analgesic Efficacy in Hot Plate Test: Dose-Dependent Response Compared to Aspirin

In a mouse hot plate test (55°C), columbianetin-β-D-glucopyranoside (CBG) at 10 mg/kg, 20 mg/kg, and 30 mg/kg significantly increased pain response latency in a dose-dependent manner. The positive control aspirin (200 mg/kg) produced a maximum latency increase of approximately 14 seconds at 90 minutes post-administration, while CBG at 30 mg/kg achieved a comparable latency increase of approximately 13 seconds at the same time point, indicating that CBG at one-sixth the dose of aspirin produced analgesic efficacy within 1 second of the aspirin response [1].

Analgesic activity Hot plate test Pain response latency Dose-response

Columbianetin Glucopyranoside In Vitro Anti-Inflammatory Activity: Cytokine Suppression IC50 Quantification

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), columbianetin (CBT, the aglycone form) suppressed TNF-α production with an IC50 value of approximately 6.27 μM, and IL-6 production with an IC50 of approximately 11.66 μM, demonstrating dose-dependent inhibition of pro-inflammatory cytokines [1]. This quantitative IC50 data establishes a potency benchmark for anti-inflammatory screening that can be used to compare CBG activity against other coumarin glycosides. Notably, the study further identified that CBT downregulates the NOD1/NF-κB pathway, a mechanistic distinction not uniformly shared among coumarin class members [1].

Anti-inflammatory Cytokine suppression PBMC IC50 TNF-α IL-6

Columbianetin Glucopyranoside Neuroprotective Activity: Comparative Cell Viability in Glutamate-Induced Toxicity Model

In primary cultured rat cortical cells exposed to glutamate-induced toxicity, columbianetin-O-β-D-glucopyranoside (compound 3) exhibited significant neuroprotective activity, achieving cell viability of approximately 50% at concentrations ranging from 0.1 μM to 10 μM [1]. This protective effect was comparable to that of marmesinin (compound 1) and nodakenin (compound 2) at the same concentration range. However, other coumarin glycosides isolated from the same fraction, including (S)-peucedanol-7-β-D-glucopyranoside, (S)-peucedanol-3′-β-D-glucopyranoside, skimmin, apiosylskimmin, isoapiosylskimmin, and magnolioside, exhibited significantly weaker or negligible neuroprotective effects in the same assay system [1].

Neuroprotection Glutamate-induced toxicity Cortical cells Cell viability

Columbianetin Glucopyranoside Physicochemical Differentiation: Hydrophilicity and Purification Characteristics

The glucopyranoside moiety of CBG confers increased hydrophilicity compared to its aglycone columbianetin and other non-glycosylated coumarins . In preparative purification studies, CBG demonstrated specific adsorption and desorption characteristics on GDX-201 macroporous resin, enabling a 29.61-fold enrichment from 0.45% to 13.32 ± 0.64% purity in the product fraction with a yield of 88.03 ± 2.76% [1]. This purification behavior is distinct from that of other coumarins, which may require different resin types (D101, HP-20, AB-8, DA201) or elution conditions [1].

Physicochemical properties Hydrophilicity Glycosylation Purification

Columbianetin Glucopyranoside: Evidence-Based Research and Industrial Application Scenarios


Analgesic Drug Discovery and Natural Product-Based Pain Therapeutic Development

CBG is suitable for analgesic screening programs and pain therapeutic development, supported by dose-dependent efficacy in the hot plate test with 30 mg/kg CBG producing pain response latency comparable to 200 mg/kg aspirin within 1 second at 90 minutes post-administration [1]. This quantitative data positions CBG as a characterized natural analgesic lead for further mechanistic and preclinical studies. Procurement is justified for programs requiring a structurally defined coumarin glycoside with documented in vivo analgesic activity relative to a clinical reference standard.

In Vitro Anti-Inflammatory Mechanism Studies Targeting NOD1/NF-κB Pathway

CBG is appropriate for anti-inflammatory research focused on the NOD1/NF-κB signaling axis, with demonstrated IC50 values of 6.27 μM for TNF-α suppression and 11.66 μM for IL-6 suppression in LPS-stimulated human PBMCs [1]. The compound's mechanism involves downregulation of NOD1, RIP2, and NF-κB activation, a pathway specificity not uniformly shared across the coumarin class. Procurement is recommended for studies investigating NOD1-mediated inflammation or validating NF-κB pathway inhibitors with natural product scaffolds.

Neuroprotection Research in Glutamate-Induced Excitotoxicity Models

CBG is suitable for neuroprotection studies employing glutamate-induced excitotoxicity models in primary neuronal cultures, with demonstrated cell viability protection of approximately 50% at 0.1–10 μM concentrations [1]. Among nine structurally characterized coumarin glycosides isolated from Angelica gigas, CBG ranked among the top three for neuroprotective efficacy, with six other coumarins showing significantly weaker or negligible activity in the same assay [1]. Procurement is justified for comparative neuroprotection studies or structure-activity relationship investigations within the dihydrofuranocoumarin glycoside subclass.

Natural Product Quality Control and Analytical Reference Standard Applications

CBG serves as a quantitative analytical reference standard for quality control of Angelicae Pubescentis Radix and related herbal preparations, with validated HPLC and LC-MS/MS methods available for its detection and quantification [1][2]. The compound's distinct glycosylation-driven chromatographic behavior enables reliable separation from non-glycosylated coumarins. Procurement is recommended for pharmacopoeial monograph development, botanical authentication, or batch-to-batch consistency testing in herbal product manufacturing.

Technical Documentation Hub

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